molecular formula C6H12O3 B1285087 2-Isopropoxypropanoic acid CAS No. 79885-46-4

2-Isopropoxypropanoic acid

Cat. No. B1285087
CAS RN: 79885-46-4
M. Wt: 132.16 g/mol
InChI Key: MWDCBSZUHUONCE-UHFFFAOYSA-N
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Description

2-Isopropoxypropanoic acid (PIPA) is a chemical compound that has been studied for its potential use in gas chromatographic analysis. The compound can be resolved into enantiomers, which are molecules that are mirror images of each other but cannot be superimposed. This property is particularly useful in the field of analytical chemistry, where the separation of enantiomers can be crucial for the analysis of chiral substances .

Synthesis Analysis

The synthesis of optically active forms of PIPA involves the resolution of its enantiomers through the formation of diastereomeric amides, specifically with (+)-1-phenylethylamine. This method allows for the preparation of enantiomerically pure derivatives, which are essential for the effective resolution of chiral 1-arylalkylamines and α-amino acids by gas chromatography at low temperatures .

Molecular Structure Analysis

The molecular structure of PIPA is such that it allows for the formation of diastereomeric derivatives when reacted with chiral amines. This structural feature is exploited in the resolution process, which is a critical step in the preparation of enantiomerically pure substances for analytical purposes. The ability to create distinct derivatives based on the molecular structure of PIPA is what makes it a valuable derivatizing agent in gas chromatography .

Chemical Reactions Analysis

PIPA serves as a derivatizing agent that reacts with chiral amines to form derivatives that can be separated by gas chromatography. The reaction involves the formation of amides, which are then used to separate the enantiomers of the original chiral substances. This process is essential for the analysis of various chiral compounds, including 1-arylalkylamines and α-amino acids, which have significant implications in different fields such as pharmaceuticals and biochemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of PIPA are not detailed in the provided papers, the general properties of closely related compounds, such as 2-hydroxypropanoic (lactic) acid, can provide some context. Lactic acid is known to have a level IV hazard due to acute oral and inhalation toxicity, can cause skin irritation and severe eye damage, and does not exhibit skin-resorptive or sensitizing effects. It also does not cause reproductive toxicity or teratogenicity. These properties are important when considering the safety and handling of similar chemical compounds in various industrial and laboratory settings .

Scientific Research Applications

  • Organic Synthesis

    • “2-Isopropoxypropanoic acid” can be used as a starting material or intermediate in the synthesis of other organic compounds . The specific methods of application and experimental procedures would depend on the target compound being synthesized.
  • Pharmaceuticals

    • This compound could potentially be used in the synthesis of pharmaceuticals . The methods of application would involve standard procedures in medicinal chemistry and drug discovery.
  • Agriculture

    • It could potentially be used in the synthesis of agrochemicals . The methods of application would involve standard procedures in agrochemical synthesis.
  • Materials Science

    • This compound could potentially be used in the synthesis of materials for various applications . The methods of application would involve standard procedures in materials synthesis.
  • Food Industry

    • As a derivative of propanoic acid, it could potentially have applications in the food industry . The methods of application would involve standard procedures in food chemistry.
  • Cosmetics

    • This compound could potentially be used in the synthesis of cosmetic products . The methods of application would involve standard procedures in cosmetic chemistry.
  • Organic Synthesis

    • “2-Isopropoxypropanoic acid” can be used as a starting material or intermediate in the synthesis of other organic compounds . The specific methods of application and experimental procedures would depend on the target compound being synthesized.
  • Pharmaceuticals

    • This compound could potentially be used in the synthesis of pharmaceuticals . The methods of application would involve standard procedures in medicinal chemistry and drug discovery.
  • Agriculture

    • It could potentially be used in the synthesis of agrochemicals . The methods of application would involve standard procedures in agrochemical synthesis.
  • Materials Science

    • This compound could potentially be used in the synthesis of materials for various applications . The methods of application would involve standard procedures in materials synthesis.
  • Food Industry

    • As a derivative of propanoic acid, it could potentially have applications in the food industry . The methods of application would involve standard procedures in food chemistry.
  • Cosmetics

    • This compound could potentially be used in the synthesis of cosmetic products . The methods of application would involve standard procedures in cosmetic chemistry.

properties

IUPAC Name

2-propan-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)9-5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCBSZUHUONCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589251
Record name 2-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxypropanoic acid

CAS RN

79885-46-4
Record name 2-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 500 milliliter, 3-neck flask equipped with a magnetic stirrer, thermometer, addition funnel, condenser and nitrogen bubbler was charged with 250 milliliters of dry isopropyl alcohol. Sodium metal (7.1 grams, 0.31 mole) in small pieces was added and the solution was heated to reflux to complete the reaction. After cooling to 60° C., 54.3 grams (0.30 mole) of ethyl 2-bromopropionate in 50 milliliters of isopropanol was added dropwise over a 20 minute period, and then the solution was refluxed for 2 hours, and left standing overnight. One hundred fifty (150) milliliters of water and 13.0 grams of sodium hydroxide pellets were added and then the mixture was distilled at 90° C., then cooled in an ice bath and acidified to pH2 with concentrated hydrochloric acid. The oil phase which formed was extracted with 150 milliliters of dichloromethane, CH2Cl2, and the extract was dried over anhydrous magnesium sulfate, filtered and topped on a roto-vac at 70° C. to yield 27.8 grams of a pale yellow viscous liquid of 2-(1-methylethoxy)propanoic acid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
54.3 g
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reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 150 )
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

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